N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as ABX-1431, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, ABX-1431 increases the levels of 2-AG in the brain, which has been shown to have therapeutic effects in preclinical models of various neurological disorders.
Wirkmechanismus
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a potent and selective inhibitor of MAGL, which is responsible for the breakdown of 2-AG in the brain. By inhibiting MAGL, N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide increases the levels of 2-AG in the brain, which has been shown to have therapeutic effects in preclinical models of various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide have been extensively studied in preclinical models. N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of 2-AG in the brain, which has been implicated in the regulation of various physiological processes, including pain, anxiety, depression, addiction, and neuroinflammation. N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects in preclinical models of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments include its potency and selectivity for MAGL, which allows for the specific modulation of 2-AG levels in the brain. However, one limitation of using N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing in preclinical models.
Zukünftige Richtungen
There are several future directions for the development of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide and related compounds. One direction is the optimization of the pharmacokinetic properties of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide to improve its half-life and bioavailability. Another direction is the development of more selective and potent MAGL inhibitors for the treatment of various neurological disorders. Additionally, the therapeutic potential of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide and related compounds in clinical trials for various neurological disorders remains an important area of research.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of various neurological disorders, including pain, anxiety, depression, addiction, and neuroinflammation. In these models, N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have therapeutic effects by increasing the levels of 2-AG in the brain, which has been implicated in the regulation of various physiological processes.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-16-8-10(7-15-16)12(17)14-6-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGVMKXGKTXKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.